molecular formula C17H16ClN5O B2637782 5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-99-3

5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2637782
CAS No.: 899736-99-3
M. Wt: 341.8
InChI Key: UQQGLSVFCVIPMC-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16ClN5O and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of 1,2,3-triazole derivatives, including methods to obtain 4-amino-1,2,3-triazole-5-carbaldehydes through catalytic hydrogenation and subsequent transformations. These methods enable the creation of compounds with varied substitutions, which are of interest for further chemical and biological studies (Albert & Taguchi, 1973).

Antimicrobial Activities

Several studies have synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Novel compounds have been found to possess moderate to good activities against various microorganisms, showcasing the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Biological Activities

Triazole compounds have been investigated for their potential pharmacological properties, including anti-convulsive activity and usefulness in treating conditions of tension and agitation. These studies indicate the versatility of triazole derivatives in medicinal chemistry for the development of new therapeutic agents (Shelton, 1981).

Synthesis of Peptidomimetics

Ruthenium-catalyzed cycloaddition has been developed to synthesize protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid derivatives. These compounds serve as building blocks for the preparation of triazole-containing peptides and biologically active compounds, demonstrating the synthetic utility of triazole derivatives in creating structurally complex and potentially bioactive molecules (Ferrini et al., 2015).

Properties

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O/c1-11-6-8-13(9-7-11)20-17(24)15-16(19)23(22-21-15)10-12-4-2-3-5-14(12)18/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQGLSVFCVIPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.